Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is an organic compound with the molecular formula C12H18N2O3. It is a benzoate ester derivative, characterized by the presence of an amino group and a methoxyethylamino group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate typically involves the esterification of 3-amino-4-[(2-methoxyethyl)amino]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and methoxyethylamino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-aminobenzoate: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-nitro-4-[(2-methoxyethyl)amino]benzoate: Contains a nitro group instead of an amino group, affecting its oxidation and reduction behavior.
Ethyl 3-amino-4-[(2-ethoxyethyl)amino]benzoate: Similar structure but with an ethoxyethyl group, leading to variations in solubility and reactivity.
Uniqueness
Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate is unique due to the presence of both amino and methoxyethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse research applications, offering versatility in chemical synthesis and biological studies.
Properties
IUPAC Name |
ethyl 3-amino-4-(2-methoxyethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-17-12(15)9-4-5-11(10(13)8-9)14-6-7-16-2/h4-5,8,14H,3,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOGMQQRGQIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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